N'-(2-chloroacetyl)butanohydrazide

Description

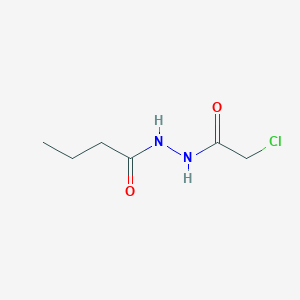

N'-(2-Chloroacetyl)butanohydrazide (CAS: 38090-73-2; MFCD18911879) is a carbohydrazide derivative characterized by a butanoyl backbone substituted with a 2-chloroacetyl group. This compound is synthesized via the reaction of butanohydrazide with 2-chloroacetyl chloride under controlled conditions, yielding a purity of 95% . Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 190.62 g/mol. The structure features a hydrazide linkage (-NH-NH-) connecting the butanoyl and chloroacetyl moieties, which confers reactivity for further derivatization, particularly in heterocyclic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

N'-(2-chloroacetyl)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-2-3-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXONCAZWBHHWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266131 | |

| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38090-73-2 | |

| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38090-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloroacetyl)butanohydrazide typically involves the reaction of butanohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of N’-(2-chloroacetyl)butanohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: N’-(2-chloroacetyl)butanohydrazide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.

Condensation Reactions: Often performed under acidic or basic conditions, using catalysts like acetic acid or p-toluenesulfonic acid.

Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Condensation Reactions: Hydrazones or hydrazides.

Oxidation and Reduction Reactions: Corresponding oxides or amines.

Scientific Research Applications

N’-(2-chloroacetyl)butanohydrazide finds applications in several scientific research areas, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

N'-(2-Chloroacetyl)propanohydrazide (CAS: 38090-72-1)

- Molecular Formula : C₅H₉ClN₂O₂

- Molecular Weight : 176.59 g/mol

- Key Difference: Shorter alkyl chain (propanoyl vs. butanoyl), reducing lipophilicity.

- Applications: Serves as a precursor for smaller heterocyclic scaffolds, though its lower molecular weight may limit binding affinity in biological systems compared to butanohydrazide derivatives .

2-Chloro-N′-(chloroacetyl)benzohydrazide (CAS: 52093-13-7)

N'-(2-Chloroacetyl)-2-cyanoacetohydrazide

- Molecular Formula : C₅H₅ClN₄O₂

- Molecular Weight : 204.57 g/mol

- Key Difference: Incorporation of a cyano group (-CN) adjacent to the hydrazide, enabling cyclization into pyrazole derivatives.

- Applications : Intermediate for antitumor agents; derivatives showed IC₅₀ values of 1.2–3.8 μM against MCF-7 (breast cancer) and SF-268 (CNS cancer) cell lines .

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.2 | 12.4 (DMSO) | Not reported |

| 2-Chloro-N′-(chloroacetyl)benzohydrazide | 2.8 | 1.8 (DMSO) | 145–147 |

| N'-(2-Chloroacetyl)-2-cyanoacetohydrazide | 0.9 | 18.3 (DMSO) | 160–162 |

Trends :

- Aromatic substitution increases LogP (hydrophobicity) but reduces solubility.

- Polar groups (e.g., -CN) enhance solubility despite moderate LogP values .

Research Implications

This compound’s aliphatic structure positions it as a versatile intermediate for drug discovery, particularly in synthesizing flexible pharmacophores. However, its biological efficacy may be inferior to cyano- or aryl-substituted analogues, which exhibit superior antitumor activity . Future research should explore hybrid derivatives combining the butanoyl chain’s solubility with aromatic/electron-withdrawing groups to optimize pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N'-(2-chloroacetyl)butanohydrazide (CAS Number: 38090-73-2) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Chemical Formula : CHClNO

- Molecular Weight : 176.62 g/mol

- IUPAC Name : N'-(2-chloroacetyl)butanehydrazide

The compound features a chloroacetyl group attached to a butanohydrazide moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it a valuable tool in enzyme inhibition studies and drug development.

Enzyme Inhibition Studies

Research indicates that this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example:

- Inhibition of Serine Proteases : Studies have shown that compounds with similar structures can inhibit serine proteases, which play critical roles in various physiological processes, including digestion and immune responses.

- Potential Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through the modulation of specific signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of hydrazide derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

- Anticancer Properties : A research article in Cancer Research highlighted the potential anticancer effects of this compound on human cancer cell lines. The study demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.

- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could mitigate oxidative stress and inflammation, thereby protecting neuronal cells from damage.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N'-(2-chloroacetyl)benzohydrazide | Benzoyl derivative | Moderate enzyme inhibition |

| N'-(2-chloroacetyl)phenylhydrazide | Phenyl derivative | Significant anticancer activity |

| N'-(2-chloroacetyl)propionohydrazide | Propionyl derivative | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.